Mal-PEG1-acid
Overview
Description
Mal-PEG1-acid is a polyethylene glycol (PEG) derivative containing a maleimide group with a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The maleimide group reacts specifically with thiol groups to form a covalent bond, enabling the connection of biomolecules with a thiol. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Mechanism of Action
Target of Action
Mal-PEG1-acid is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The primary targets of this compound are the proteins that the antibodies or PROTACs are designed to target. The specific target protein depends on the antibody or PROTAC that this compound is used to synthesize .
Mode of Action
This compound acts as a linker in the synthesis of ADCs and PROTACs . It contains a maleimide group that can react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This allows the drug to be selectively delivered to the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound depend on the specific ADC or PROTAC it is used to synthesize. In general, PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in this compound increases solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of this compound’s action is the successful synthesis of ADCs or PROTACs that can selectively target and modulate the activity of specific proteins . The molecular and cellular effects of this action depend on the specific ADC or PROTAC synthesized.
Action Environment
The action of this compound, as a linker in the synthesis of ADCs and PROTACs, is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reactants can influence the efficiency of the synthesis process .
Biochemical Analysis
Biochemical Properties
Mal-PEG1-acid interacts with various biomolecules, primarily through its Maleimides group and COOH/Carboxylic Acid group . The Maleimides group reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules through its Maleimides group and COOH/Carboxylic Acid group This allows it to connect with biomolecules, potentially influencing their function and interactions
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-PEG1-acid is synthesized by combining a maleimide group with a PEG chain and a terminal carboxylic acid. The maleimide group is highly reactive and facilitates the conjugation with thiol groups under mild conditions. The PEG spacer enhances solubility and stability in various environments .
Industrial Production Methods
Industrial production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of a stable product. The process typically includes the activation of the carboxylic acid group using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of amide bonds .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG1-acid undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form a stable thioether linkage.
Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups in the presence of activators to form stable amide bonds
Common Reagents and Conditions
EDC: Used to activate the carboxylic acid group for amide bond formation.
HATU: Another activator used for amide bond formation.
Thiol-containing Compounds: React with the maleimide group to form thioether linkages
Major Products Formed
Thioether Linkages: Formed by the reaction of the maleimide group with thiol groups.
Amide Bonds: Formed by the reaction of the terminal carboxylic acid with primary amine groups
Scientific Research Applications
Mal-PEG1-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability.
Medicine: Used in the development of antibody-drug conjugates (ADCs) and other therapeutic agents.
Industry: Employed in the production of PEGylated compounds for various applications .
Comparison with Similar Compounds
Similar Compounds
- Mal-PEG2-acid
- Mal-PEG3-acid
- Mal-PEG4-acid
- Mal-PEG5-acid
- Mal-PEG6-acid
- Mal-PEG8-acid
- Mal-PEG12-acid
Uniqueness
Mal-PEG1-acid is unique due to its single PEG unit, which provides a balance between solubility and reactivity. The maleimide group allows for specific conjugation with thiol groups, while the terminal carboxylic acid enables the formation of stable amide bonds. This combination of features makes this compound a versatile and valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c11-7-1-2-8(12)10(7)4-6-15-5-3-9(13)14/h1-2H,3-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZFUAXOTCJZHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.